Thyminose

Beschreibung

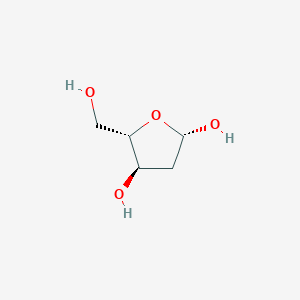

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | deoxyribose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Deoxyribose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015730, DTXSID70883428 | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-67-5, 1724-14-7 | |

| Record name | Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-erythro-pentose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-deoxy-D-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXYRIBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSW4H01241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Thyminose (2-Deoxy-D-ribose): Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyminose, more commonly known as 2-deoxy-D-ribose (B167953), is a naturally occurring monosaccharide that serves as a fundamental building block of deoxyribonucleic acid (DNA). Its unique chemical structure, lacking a hydroxyl group at the 2' position, imparts DNA with the necessary flexibility and stability for its role as the primary carrier of genetic information. Beyond its structural role in DNA, 2-deoxy-D-ribose exhibits significant biological activities, including pro-angiogenic properties, making it a molecule of interest in regenerative medicine and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and key experimental methodologies related to 2-deoxy-D-ribose. Furthermore, it delves into its biological functions, with a focus on its involvement in signaling pathways relevant to therapeutic applications.

Chemical Structure and Identification

This compound is an aldopentose, a five-carbon sugar with an aldehyde functional group. Its systematic IUPAC name is (3S,4R)-3,4,5-trihydroxypentanal. The key structural feature that distinguishes it from its parent sugar, D-ribose, is the absence of a hydroxyl group at the C-2 position.[1] In aqueous solution, 2-deoxy-D-ribose exists as an equilibrium mixture of its linear aldehyde form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.

Synonyms: 2-Deoxy-D-ribose, Deoxyribose, D-2-Deoxyribose, 2-Deoxy-D-erythro-pentose, 2-Deoxy-D-arabinose.[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of 2-deoxy-D-ribose is provided in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 89-91 °C | [2] |

| Boiling Point | 363.013 °C at 760 mmHg | |

| Water Solubility | Soluble | |

| CAS Number | 533-67-5 | [1] |

Spectroscopic Data

The ¹H NMR spectrum of 2-deoxy-D-ribose in D₂O shows a complex pattern of signals due to the equilibrium between its α- and β-anomers in both furanose and pyranose forms. The following table summarizes the key chemical shifts.[3]

| Assignment | Chemical Shift (ppm) |

| H-1 (anomeric) | 5.300 |

| Solvent (D₂O) | 4.8 |

| H-3, H-4, H-5 | 4.12, 3.96, 3.93, 3.86, 3.78, 3.696, 3.605 |

| H-2 | 2.01, 1.97, 1.800, 1.724 |

Note: The spectrum is complex due to the presence of multiple isomers in solution. Assignments are based on available spectral data and may be partial.[3]

The mass spectrum of 2-deoxy-D-ribose is characterized by fragmentation patterns involving the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) units.[4] The fragmentation behavior can be influenced by the ionization method used. Common fragments observed in mass spectrometry studies of similar sugars include losses of 18, 36, and 54 u, corresponding to the loss of one, two, and three water molecules, respectively.[4]

Biological Role and Signaling Pathways

Fundamental Role in DNA

The primary biological significance of 2-deoxy-D-ribose lies in its role as a core component of the DNA backbone.[5] The absence of the 2'-hydroxyl group makes DNA less susceptible to hydrolysis compared to RNA, contributing to its stability as a long-term repository of genetic information.

Pro-angiogenic Activity and VEGF Signaling

Recent research has highlighted the pro-angiogenic properties of 2-deoxy-D-ribose. It has been shown to stimulate the formation of new blood vessels, a process known as angiogenesis.[6][7][8] This effect is, at least in part, mediated by the upregulation of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the growth of endothelial cells.[6][7][9] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of the NF-κB pathway, leading to increased VEGF production.[9]

Caption: Proposed signaling pathway of this compound-induced angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of 2-deoxy-D-ribose.

Synthesis of 2-Deoxy-D-ribose

A common method for the preparation of 2-deoxy-D-ribose involves the degradation of D-glucose.[5] Another approach starts from 3,4-O-diacetyl-D-arabinal.[10]

Protocol: Synthesis from 3,4-O-diacetyl-D-arabinal [10]

-

Reaction Setup: Dissolve 3,4-O-diacetyl-D-arabinal in a suitable organic solvent (e.g., dichloromethane).

-

Addition of Reagents: Add lithium bromide (or lithium chloride), a strong acid cation exchange resin, and water to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work-up: Filter the reaction mixture to remove the resin. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain 3,4-O-diacetyl-deoxy-D-ribose.

-

Hydrolysis: Subject the 3,4-O-diacetyl-deoxy-D-ribose to hydrolysis (e.g., using a mild base in methanol) to remove the acetyl groups.

-

Final Product: Purify the resulting 2-deoxy-D-ribose by recrystallization.

Caption: Workflow for the synthesis of 2-Deoxy-D-ribose.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[11]

Protocol: Recrystallization of 2-Deoxy-D-ribose

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which 2-deoxy-D-ribose is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol/water or isopropanol/acetone).[11][12]

-

Dissolution: Dissolve the crude 2-deoxy-D-ribose in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of sugars.[13][14][15][16]

Protocol: HPLC Analysis of 2-Deoxy-D-ribose [16]

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Column: A column suitable for carbohydrate analysis, such as a hydrophilic interaction chromatography (HILIC) column (e.g., Altech Altima HP HILIC, 250 x 4.6 mm, 5µm particles) or a specific sugar analysis column (e.g., Sugar Pak I).[13][16]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for HILIC separations. For some columns, pure water can be used as the mobile phase.[13][16]

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

-

Sample Preparation: Dissolve the 2-deoxy-D-ribose sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

Quantification: Create a calibration curve using standard solutions of 2-deoxy-D-ribose of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Conclusion

This compound (2-deoxy-D-ribose) is a molecule of immense biological importance, primarily as a cornerstone of DNA. Its distinct chemical structure underpins the stability of our genetic material. Furthermore, its emerging role in promoting angiogenesis through the VEGF signaling pathway opens up exciting avenues for research in tissue engineering and therapeutic development. The experimental protocols detailed in this guide provide a practical framework for the synthesis, purification, and analysis of this versatile monosaccharide, empowering researchers to further explore its properties and applications. As our understanding of the intricate roles of simple sugars in complex biological processes continues to grow, 2-deoxy-D-ribose is poised to remain a subject of significant scientific inquiry.

References

- 1. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]

- 3. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]

- 4. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cannenta.com [cannenta.com]

- 7. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] 2-Deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]

- 11. mt.com [mt.com]

- 12. CN102108089A - Preparation method of 2-deoxy-L-ribose - Google Patents [patents.google.com]

- 13. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]

- 14. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Discovery and History of 2-Deoxyribose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of 2-deoxyribose as the pentose (B10789219) sugar in deoxyribonucleic acid (DNA) was a pivotal moment in the history of biochemistry, laying the groundwork for the eventual discovery of the double helix and the dawn of molecular biology. This technical guide provides an in-depth exploration of the discovery and history of 2-deoxyribose, with a focus on the seminal work of Phoebus Levene and his collaborators. It details the experimental methodologies of the early 20th century, presents available quantitative data in a structured format, and visualizes the logical and experimental workflows that led to this landmark discovery.

Historical Context: The Quest for the Chemical Nature of Nucleic Acids

The story of 2-deoxyribose begins with the broader investigation into the chemical composition of "nuclein," a substance first isolated from the nuclei of white blood cells by Friedrich Miescher in 1869.[1][2] For decades, the chemical nature of this phosphorus-rich material remained enigmatic. By the early 20th century, it was understood that nucleic acids were composed of nitrogenous bases, a sugar moiety, and phosphoric acid.[3][4]

A major breakthrough came in 1909 when Phoebus Levene and Walter Jacobs identified the sugar component of yeast nucleic acid as D-ribose.[1][4] This discovery led to the classification of this type of nucleic acid as ribonucleic acid (RNA). However, the sugar component of nucleic acids isolated from animal sources, such as the thymus gland ("thymonucleic acid"), remained elusive and was initially, and incorrectly, presumed to be a hexose.[2]

The Landmark Discovery of 2-Deoxyribose (1929)

The definitive identification of the sugar in thymonucleic acid was achieved in 1929 by Phoebus Levene and his colleagues, Lawrence A. Mikeska and T. Mori.[4] In a series of papers published in the Journal of Biological Chemistry, they reported the isolation and characterization of a "deoxypentose" from this source.[5][6] This sugar was distinct from ribose in that it lacked an oxygen atom at the 2' position, hence the name 2-deoxyribose.[7] This discovery fundamentally distinguished the two known types of nucleic acids, leading to the terms ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[3]

Key Experiments and Methodologies

Levene's approach to isolating and identifying 2-deoxyribose involved a multi-step process of hydrolysis, separation, and chemical characterization. The following protocols are reconstructed based on historical accounts of his work and the common biochemical techniques of the era.

This protocol describes the initial steps to break down the complex nucleic acid structure and liberate its constituent components.

-

Source Material: Calf thymus glands were the primary source of "thymonucleic acid."

-

Initial Extraction: The tissue was minced and treated to isolate the cell nuclei. The "nuclein" was then extracted from the nuclei.

-

Enzymatic Digestion (Hypothesized): Levene was inspired by the work of Ivan Pavlov and considered using digestive enzymes to gently break down the nucleic acid.[5] It is plausible that a preliminary enzymatic hydrolysis with enzymes from gastric juice was employed to partially depolymerize the DNA and remove associated proteins.[5]

-

Acid Hydrolysis: The partially purified nucleic acid was subjected to mild acid hydrolysis. This crucial step aimed to cleave the glycosidic bonds linking the purine (B94841) bases (adenine and guanine) to the sugar and the phosphodiester bonds of the nucleic acid backbone.

-

Reagent: Dilute sulfuric acid (H₂SO₄) was a common hydrolytic agent.

-

Conditions: The concentration of the acid and the temperature and duration of the hydrolysis were carefully controlled to avoid complete degradation of the sugar.

-

Following the initial hydrolysis, the mixture contained a complex of free purine bases, phosphoric acid, and purine deoxynucleosides (the deoxyribose sugar still attached to the purine base).

-

Purine Deoxynucleoside Separation: Levene and London, in their 1929 paper "Guaninedesoxypentoside from thymus nucleic acid," described the isolation of a guanine-containing deoxynucleoside.[5][6][8]

-

Further Hydrolysis: The isolated purine deoxynucleosides were then subjected to a more targeted hydrolysis to cleave the glycosidic bond and release the free deoxyribose sugar.

The final and most challenging step was the isolation and characterization of the elusive sugar, which Levene initially referred to as "thyminose."[5]

-

Isolation of the Free Sugar: The hydrolysate containing the free sugar was processed to remove other components like phosphoric acid and residual bases.

-

Chemical and Physical Characterization: Levene and Mori, in their 1929 paper "Ribodesose and xylodesose and their bearing on the structure of this compound," detailed the characterization of this sugar.[5]

-

Elemental Analysis: Determination of the empirical formula to confirm it as a pentose.

-

Optical Rotation: Measurement of the specific rotation of polarized light to determine its stereochemistry.

-

Crystallization and Melting Point: Preparation of crystalline derivatives to establish its purity and identity.

-

Comparison with Synthetic Sugars: Comparison of the properties of the isolated sugar with those of known synthetic deoxypentoses.

-

Quantitative Analysis

Table 1: Hypothetical Quantitative Data Based on Early 20th Century Methodologies

| Analysis Type | Analyte | Method | Expected Result (Conceptual) |

| Elemental Analysis | Isolated Sugar | Combustion Analysis | C: ~44.8%, H: ~7.5%, O: ~47.7% (Consistent with C₅H₁₀O₄) |

| Sugar Content of DNA | 2-Deoxyribose | Gravimetric/Colorimetric | A specific percentage of the total mass of the DNA sample |

| Diphenylamine (B1679370) Assay | DNA Sample | Colorimetric (Absorbance at 595 nm) | Linear relationship between absorbance and DNA concentration |

Visualizing the Discovery Process

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the discovery of 2-deoxyribose.

Caption: Experimental workflow for the isolation and identification of 2-deoxyribose.

Caption: Logical relationship establishing the distinction between RNA and DNA.

Significance and Legacy

The discovery of 2-deoxyribose was far more than the identification of a single molecule. It provided the crucial chemical distinction between RNA and DNA, a fundamental concept that persists in all aspects of molecular biology. This discovery was an essential piece of the puzzle that, in the decades that followed, would lead to Erwin Chargaff's rules of base pairing and ultimately to Watson and Crick's elucidation of the double-helical structure of DNA. Levene's meticulous and groundbreaking work on the chemistry of nucleic acids, culminating in the identification of 2-deoxyribose, was a cornerstone of modern molecular genetics and continues to be a testament to the power of fundamental biochemical research. While his tetranucleotide hypothesis, which proposed a simple, repeating structure for DNA, was later proven incorrect, his contributions to elucidating the chemical components of nucleic acids were indispensable for future progress in the field.[1][4]

References

- 1. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 2. anec.org [anec.org]

- 3. Phoebus Levene - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 4. medium.com [medium.com]

- 5. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “Deoxy” to be or “Desoxy” not to be—a century-old tale in the history of DNA nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Thymidine Biosynthesis In Vivo: Pathways, Kinetics, and Experimental Protocols

Whitepaper | December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of thymidine (B127349) is a critical process for DNA replication and repair, making its biosynthetic pathways a key target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the in vivo biosynthesis of thymidine, including the de novo and salvage pathways. It presents quantitative kinetic data for the principal enzymes involved, details common experimental protocols for their analysis, and provides visual representations of the biochemical routes. While the term "Thyminose" is an uncommon synonym for deoxyribose, this guide focuses on the biosynthesis of the complete thymidylate nucleotide, a topic of greater relevance to drug development and cellular metabolism.

Introduction: Clarifying "this compound" and the Focus on Thymidine

Initial searches for "this compound" reveal it to be a synonym for 2-deoxyribose, the pentose (B10789219) sugar that forms the backbone of DNA[1][2]. The biosynthesis of deoxyribose occurs via the reduction of ribose 5-phosphate, a reaction catalyzed by ribonucleotide reductases[3]. However, in the context of drug development and molecular biology, the biosynthesis of the entire nucleoside, thymidine, and its phosphorylated form, thymidylate, is of greater significance. The pathways responsible for producing thymidylate are central to DNA synthesis and are the established targets of numerous chemotherapeutic agents[4][5][6][7]. Therefore, this guide will focus on the biosynthesis of thymidylate (dTMP), the immediate precursor to the DNA building block, thymidine triphosphate (dTTP).

Cells utilize two primary pathways to generate dTMP: the de novo synthesis pathway and the salvage pathway[8][9][10]. The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP), while the salvage pathway recycles pre-existing thymidine from the cellular environment[8][9]. Both pathways are crucial for maintaining the necessary pool of dTTP for faithful DNA replication[8].

The De Novo Thymidylate Synthesis Pathway

The de novo pathway is the primary route for dTMP synthesis in proliferating cells and is the sole intracellular source of new thymidylate[11]. This pathway involves a coordinated enzymatic cycle that methylates dUMP to form dTMP. This process is highly regulated and compartmentalized within the cell, with evidence for its occurrence in the nucleus and mitochondria in addition to the cytoplasm[6][8].

The key reaction is the conversion of dUMP to dTMP, catalyzed by Thymidylate Synthase (TS) . This enzyme uses 5,10-methylenetetrahydrofolate (CH2-THF) as a methyl donor. In this process, CH2-THF is oxidized to 7,8-dihydrofolate (DHF)[6][12][8]. To sustain dTMP synthesis, the resulting DHF must be recycled back to tetrahydrofolate (THF) and subsequently to CH2-THF. This regeneration is accomplished by two other critical enzymes:

-

Dihydrofolate Reductase (DHFR): Catalyzes the NADPH-dependent reduction of DHF to THF[6][12][8].

-

Serine Hydroxymethyltransferase (SHMT): Converts THF to CH2-THF using serine as a one-carbon donor[8].

Because of their essential role in DNA synthesis, both TS and DHFR are major targets for anticancer drugs like 5-fluorouracil (B62378) and methotrexate, respectively[4][6][12].

Quantitative Data for De Novo Pathway Enzymes

The kinetic parameters of these enzymes are crucial for understanding their function and for the development of inhibitors.

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference(s) |

| Thymidylate Synthase | E. coli | dUMP | 3.6 - 10 | ~10 | [10] |

| Human | dUMP | 4 - 12 | 5 - 7.5 | [2] | |

| Dihydrofolate Reductase | E. coli | Dihydrofolate | 0.22 | 6.4 | [13] |

| S. pneumoniae | Dihydrofolate | 1.3 | 31.5 | [14] | |

| Chinese Hamster | Dihydrofolate | 0.1 - 0.4 | - | [7] | |

| E. coli | NADPH | 1.9 | 6.4 | [13] |

Experimental Protocol: Thymidylate Synthase (TS) Activity Assay

This protocol is based on a common spectrophotometric method that measures the conversion of CH2-THF to DHF.

Objective: To quantify the enzymatic activity of Thymidylate Synthase in a given sample (e.g., cell lysate).

Principle: The TS-catalyzed reaction converts 5,10-methylenetetrahydrofolate (CH2-THF) to 7,8-dihydrofolate (DHF). The formation of DHF results in an increase in absorbance at 340 nm, which can be monitored over time.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent plates or quartz cuvettes

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 50 mM 2-mercaptoethanol

-

dUMP solution (10 mM stock in water)

-

CH2-THF solution (10 mM stock in assay buffer, freshly prepared)

-

Enzyme source (e.g., purified TS or cell lysate)

-

Control inhibitor (e.g., 5-Fluoro-dUMP)

Procedure:

-

Reaction Mixture Preparation: In each well/cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

dUMP (final concentration ~100 µM)

-

CH2-THF (final concentration ~200 µM)

-

-

Sample Addition: Add the enzyme source to the reaction mixture. For cell lysates, a typical range is 10-50 µg of total protein. Include a "no enzyme" control and a positive inhibition control with 5-FdUMP.

-

Initiate Reaction: The reaction can be initiated by the addition of either dUMP or the enzyme.

-

Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin reading the absorbance at 340 nm (A340) every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the reaction curve.

-

Use the molar extinction coefficient for the conversion of CH2-THF to DHF (Δε ≈ 6400 M⁻¹cm⁻¹) to calculate the enzyme activity in units of µmol/min/mg of protein.

-

The Thymidine Salvage Pathway

The salvage pathway provides an alternative route for dTMP synthesis by recycling thymidine present in the extracellular environment or produced from DNA degradation[8][9]. This pathway is particularly important in non-proliferating cells or as a compensatory mechanism when the de novo pathway is inhibited.

The central enzyme in this pathway is Thymidine Kinase (TK) , which catalyzes the ATP-dependent phosphorylation of thymidine to dTMP[6][9]. Mammalian cells have two main isozymes: TK1, which is primarily cytosolic and its expression is tightly regulated by the cell cycle, and TK2, which is mitochondrial and constitutively expressed[6][8][15].

Once formed, dTMP from either pathway is further phosphorylated by thymidylate kinase (TMPK) and nucleoside diphosphate (B83284) kinase (NDPK) to form deoxythymidine triphosphate (dTTP), which is then available for incorporation into DNA.

Quantitative Data for Salvage Pathway Enzymes

| Enzyme | Organism / Isoform | Substrate | K_m (μM) | Inhibitor | K_i (μM) | Reference(s) |

| Thymidine Kinase | Human Liver (TK2) | Thymidine | 5 | TTP | 13.5 | [9] |

| Human Liver (TK2) | ATP | 90 | TTP | 8.5 | [9] | |

| Human Liver (TK2) | Deoxycytidine | 6 | - | - | [9] | |

| Thymidylate Kinase | B. anthracis | dTMP | 33 | - | - | [16] |

Experimental Protocol: Thymidine Kinase (TK) Activity Assay

This protocol describes a common radioisotope-based filter binding assay.

Objective: To measure the activity of Thymidine Kinase in a biological sample.

Principle: TK catalyzes the transfer of the γ-phosphate from ATP to [³H]-thymidine, producing [³H]-dTMP. The negatively charged [³H]-dTMP product is captured on positively charged DE-81 ion-exchange filter paper, while the unreacted, uncharged [³H]-thymidine substrate is washed away. The radioactivity retained on the filter is proportional to the enzyme activity.

Materials:

-

[³H]-Thymidine (radiolabeled substrate)

-

Scintillation counter and scintillation fluid

-

DE-81 ion-exchange filter paper discs

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 2 mM DTT

-

Enzyme source (e.g., cell or tissue extract)

-

Wash Buffers: 1 mM ammonium (B1175870) formate (B1220265), then ethanol (B145695)

-

Stop Solution: 10 mM EDTA

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, combine the assay buffer with [³H]-thymidine to a final concentration of ~10-20 µM.

-

Initiate Reaction: Add the enzyme extract (e.g., 10-100 µg of protein) to the reaction mix to start the reaction. Incubate at 37°C. Time course experiments (e.g., 0, 15, 30, 60 minutes) are recommended.

-

Stop Reaction: Terminate the reaction at each time point by adding an aliquot of the reaction mix to a tube containing stop solution or by directly spotting it onto a labeled DE-81 filter disc.

-

Filter Binding and Washing:

-

Spot an aliquot (e.g., 20 µL) of each reaction onto a DE-81 filter disc.

-

Allow the discs to air dry.

-

Wash the discs three times with 1 mM ammonium formate to remove unreacted [³H]-thymidine.

-

Perform a final wash with ethanol to aid in drying.

-

-

Quantification:

-

Place each dried disc into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Generate a standard curve to correlate CPM with the amount of [³H]-dTMP produced.

-

Calculate the specific activity of TK in the sample, typically expressed as pmol of dTMP formed per minute per mg of protein.

-

Conclusion

The biosynthesis of thymidylate is a cornerstone of cellular proliferation, involving the integrated action of the de novo and salvage pathways. The enzymes within these pathways, particularly Thymidylate Synthase, Dihydrofolate Reductase, and Thymidine Kinase, represent validated and highly effective targets for drug development. A thorough understanding of their mechanisms, kinetics, and regulation is essential for researchers and clinicians working to develop next-generation therapies for cancer and other proliferative diseases. The experimental protocols and quantitative data presented in this guide provide a foundational resource for the functional analysis of these critical metabolic routes.

References

- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Flux in Both the Purine Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. assaygenie.com [assaygenie.com]

- 9. Kinetic mechanism and inhibition of human liver thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. pnas.org [pnas.org]

- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thymidine kinase 2 enzyme kinetics elucidate the mechanism of thymidine-induced mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Structural-Divergence-of-Deoxyribose-and-Ribose

For Immediate Release

An In-depth Technical Guide on the Core Structural Differences Between Deoxyribose and Ribose

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the fundamental structural distinctions between deoxyribose and ribose, the pentose (B10789219) sugars that form the backbone of nucleic acids. A nuanced understanding of these differences is critical for research and development in genetics, virology, and therapeutic drug design.

Executive Summary

Deoxyribose and ribose are both five-carbon sugars, or pentoses, that are integral components of the nucleotides that constitute DNA and RNA, respectively.[1][2] The primary structural difference lies at the second carbon (C2') position of the sugar ring.[1][3] In ribose, this position is occupied by a hydroxyl (-OH) group, whereas in deoxyribose, it is deoxygenated, containing only a hydrogen (-H) atom.[1][3][4] This seemingly minor variation has profound implications for the chemical properties, stability, and biological roles of DNA and RNA.[1]

Core Structural and Chemical Distinctions

The defining difference between the two sugars is the presence of a hydroxyl group on the 2' carbon of ribose, which is absent in deoxyribose.[1][3][4][5]

-

Ribose: As a component of Ribonucleic Acid (RNA), ribose has the chemical formula C₅H₁₀O₅.[1][5][6][7] The 2'-hydroxyl group makes RNA more chemically reactive and susceptible to alkaline hydrolysis.[6][8] This reactivity is essential for RNA's diverse roles in protein synthesis and gene regulation.[1][6] The 2'-OH group also allows RNA to form complex three-dimensional structures by acting as both a hydrogen bond donor and acceptor, which is crucial for its catalytic functions (ribozymes).[9][10]

-

Deoxyribose: As a component of Deoxyribonucleic Acid (DNA), deoxyribose has the chemical formula C₅H₁₀O₄.[1][3][11][12] The absence of the 2'-hydroxyl group significantly increases the stability of DNA, making it less prone to degradation.[1][4][6] This chemical stability is paramount for its role as the long-term repository of genetic information.[1][6] The lack of the 2'-OH group also favors the B-form double helix, the predominant DNA structure, whereas the steric hindrance from the 2'-OH in RNA promotes the A-form helix.[13]

Quantitative Structural and Chemical Data

The structural and chemical properties of deoxyribose and ribose can be quantified for direct comparison. The data below is compiled from various chemical databases and literature.

| Property | Deoxyribose | Ribose |

| Chemical Formula | C₅H₁₀O₄[1][3][11] | C₅H₁₀O₅[1][5][6] |

| Molar Mass | 134.13 g/mol [3][4][11] | 150.13 g/mol [3][4][7] |

| IUPAC Name | 2-deoxy-D-ribose[3][11] | (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[7] |

| Key Functional Group at C2' | Hydrogen (-H)[1][3] | Hydroxyl (-OH)[1][3] |

| Predominant Helical Structure | B-form (in DNA)[13] | A-form (in RNA)[8][13] |

| Sugar Pucker Conformation | Prefers C2'-endo[7][13] | Prefers C3'-endo[7][13] |

| Bond Lengths (Representative) | C-C: ~1.40 Å, C-O: ~1.43 Å[14][15] | C-C: ~1.40 Å, C-O: ~1.43 Å[14][15] |

Visualization of Structural Difference

The following diagram, generated using the DOT language, illustrates the fundamental structural difference between deoxyribose and ribose at the C2' position.

Caption: Core structural difference: Deoxyribose lacks a 2'-hydroxyl group present in Ribose.

Experimental Protocols for Structural Discrimination

Distinguishing between deoxyribose and ribose, particularly within nucleotides or nucleic acids, is a routine requirement in molecular biology and biochemistry. The following are summaries of key experimental methodologies.

-

Principle: NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. For distinguishing ribose from deoxyribose in nucleosides, specific 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. The presence or absence of a cross-peak correlation between the H2' proton and the C2' carbon provides definitive identification. In ribose, the H2' proton will show a correlation to a C2' carbon with a chemical shift indicative of a carbon bonded to an oxygen atom (~70-80 ppm). In deoxyribose, the C2' carbon is a methylene (B1212753) group and exhibits a significantly different chemical shift (~40 ppm).

-

Methodology:

-

Sample Preparation: Dissolve the purified nucleoside or short oligonucleotide sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM.

-

Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (¹H-¹H COSY, ¹H-¹³C HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Spectral Analysis:

-

Assign the proton resonances using the COSY spectrum, identifying the scalar coupling network of the sugar ring.

-

In the HSQC spectrum, identify the one-bond correlations between protons and their attached carbons.

-

Locate the H2' proton resonance. For a ribose-containing sample, a cross-peak will be observed between H2' and a C2' carbon in the ~70-80 ppm region. For a deoxyribose-containing sample, the cross-peak for the two H2' protons will correlate to a C2' carbon in the ~40 ppm region.

-

-

-

Expected Results: A clear differentiation in the ¹³C chemical shift of the C2' atom, as visualized in the HSQC spectrum, unambiguously distinguishes ribose from deoxyribose.

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The difference in molecular weight between ribose (150.13 g/mol ) and deoxyribose (134.13 g/mol ) is 16.00 Da, corresponding to the mass of one oxygen atom.[3][4] HRMS can easily resolve this mass difference.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., nucleoside) in a suitable solvent compatible with the ionization source (e.g., methanol/water for Electrospray Ionization - ESI).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI-MS).

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., using an Orbitrap or TOF analyzer) to obtain accurate mass measurements.

-

Data Analysis: Determine the exact mass of the parent ion. A measured mass corresponding to the theoretical mass of a ribose-containing compound versus a deoxyribose-containing compound confirms its identity. For example, adenosine (B11128) (ribose + adenine) has a monoisotopic mass of 267.102 g/mol , while deoxyadenosine (B7792050) (deoxyribose + adenine) has a monoisotopic mass of 251.107 g/mol .

-

-

Expected Results: The high-resolution mass spectrum will show a molecular ion peak corresponding to the precise theoretical mass of the molecule, allowing for the confident identification of the sugar moiety based on the 16 Da mass difference.

Conclusion and Implications

The substitution of a single hydroxyl group with a hydrogen atom at the C2' position fundamentally differentiates ribose from deoxyribose. This structural divergence dictates the resultant properties of RNA and DNA, influencing their stability, helical geometry, and biological function.[1] The reactivity conferred by the 2'-hydroxyl group enables RNA's versatile roles in cellular processes, while the stability of deoxyribose is essential for the integrity of the genetic blueprint in DNA.[1][6] A thorough understanding of these differences, supported by the quantitative data and analytical protocols outlined herein, is indispensable for professionals engaged in nucleic acid research and the development of novel therapeutics.

References

- 1. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]

- 2. Structure of Nucleic Acids: Terms | SparkNotes [sparknotes.com]

- 3. byjus.com [byjus.com]

- 4. What is the structural difference between ribose and deoxyribose? | AAT Bioquest [aatbio.com]

- 5. Ribose vs. Deoxyribose Sugar | Definition, Role & Structure - Lesson | Study.com [study.com]

- 6. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]

- 7. Ribose - Wikipedia [en.wikipedia.org]

- 8. idtdna.com [idtdna.com]

- 9. Ribose 2'-Hydroxyl Groups Stabilize RNA Hairpin Structures Containing GCUAA Pentaloop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biochemistry - What implications has the missing 2'-OH on the capability of DNA to form 3D structures? - Biology Stack Exchange [biology.stackexchange.com]

- 11. Difference Between Deoxyribose And Ribose - GeeksforGeeks [geeksforgeeks.org]

- 12. pediaa.com [pediaa.com]

- 13. quora.com [quora.com]

- 14. arxiv.org [arxiv.org]

- 15. benthamopen.com [benthamopen.com]

An In-depth Technical Guide to the Stereochemistry of 2-deoxy-D-ribose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-ribose is a cornerstone of molecular biology, forming the backbone of deoxyribonucleic acid (DNA). Its specific stereochemistry dictates the helical structure of DNA and, consequently, the storage and transfer of genetic information. This guide provides a comprehensive examination of the stereochemical features of 2-deoxy-D-ribose, including its chirality, cyclic anomeric forms, and conformational isomerism. We present quantitative data, detailed experimental protocols for stereochemical determination, and visual representations of key structural relationships to offer a thorough resource for professionals in life sciences and drug development.

Introduction

2-Deoxy-D-ribose is a pentose (B10789219) sugar, specifically an aldopentose, which means it has five carbon atoms and an aldehyde functional group in its open-chain form.[1] Its name signifies that it is derived from the sugar D-ribose through the replacement of the hydroxyl group at the C-2 position with a hydrogen atom.[1][2][3] This seemingly minor modification has profound implications for the structure and stability of DNA, contributing to its mechanical flexibility and the formation of the iconic double helix.[1] Understanding the precise three-dimensional arrangement of atoms in 2-deoxy-D-ribose is fundamental to comprehending DNA structure, protein-DNA interactions, and the design of novel therapeutics that target nucleic acids.

Stereochemical Features of 2-deoxy-D-ribose

Chirality and Fischer Projection

The stereochemistry of a sugar is defined by the configuration of its chiral centers. In its open-chain form, 2-deoxy-D-ribose has two chiral centers at C3 and C4. The "D" designation refers to the configuration of the chiral center furthest from the aldehyde group (C4), where the hydroxyl group is on the right side in the Fischer projection.[1] This convention relates its structure to D-glyceraldehyde.

The Fischer projection is a 2D representation that illustrates the stereochemistry of the molecule. For 2-deoxy-D-ribose, the structure is as follows:

Caption: Cyclization of linear 2-deoxy-D-ribose to its α and β anomers.

Diagram 2: Anomeric Equilibrium

Caption: Mutarotation equilibrium between α and β anomers via the open-chain form.

Diagram 3: Furanose Ring Pucker Conformations

Caption: Interconversion between the C2'-endo and C3'-endo puckered conformations.

Conclusion

The stereochemistry of 2-deoxy-D-ribose is a multifaceted topic with direct relevance to the structure and function of DNA. Its defined chirality, the formation of α and β anomers, and the dynamic puckering of its furanose ring are all critical features that dictate the architecture of the genetic material. For professionals in drug development, a deep understanding of these stereochemical principles is essential for the rational design of molecules that interact with DNA, such as antiviral nucleoside analogs and other targeted therapies. The experimental techniques outlined provide the means to analyze and confirm the stereochemical identity of 2-deoxy-D-ribose and its derivatives, ensuring precision in research and development.

References

An In-depth Technical Guide on the Role of Thymidine in Nucleotide Formation

A Note on Terminology: The term "thyminose" is not a standard term in biochemical literature. It is sometimes used as a synonym for deoxyribose, the sugar component of thymidine (B127349).[1][2][3][4][5][6][7] This guide will focus on the established roles of thymidine and its derivatives in the synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA.

Introduction to Thymidine Nucleotide Synthesis

The synthesis of deoxythymidine triphosphate (dTTP), an essential building block of DNA, is a critical process for cell division and genome integrity.[8][9] Cells utilize two primary pathways to produce the initial precursor, deoxythymidine monophosphate (dTMP): the de novo synthesis pathway and the salvage pathway.[8][10] The de novo pathway constructs the thymine (B56734) base from simpler molecules, while the salvage pathway recycles pre-existing thymidine.[8][11] Both pathways are vital for maintaining a balanced supply of deoxynucleotides, and their dysregulation can lead to DNA damage and cellular abnormalities.[8][12]

The De Novo Synthesis Pathway

The de novo pathway is the primary route for dTMP synthesis in proliferating cells.[13] It involves a series of enzymatic reactions that convert deoxyuridine monophosphate (dUMP) into dTMP.[12][13] This pathway is particularly active in rapidly dividing cells, such as cancer cells, making it a key target for chemotherapy.[11][]

Key Enzymes and Reactions:

-

Thymidylate Synthase (TYMS): This is the central enzyme in the de novo pathway, catalyzing the methylation of dUMP to form dTMP.[12][13] The reaction is complex, requiring N⁵,N¹⁰-methylenetetrahydrofolate as a carbon donor.[13][15] The catalytic mechanism involves the formation of a covalent bond between a cysteine residue in the enzyme and dUMP.[15][16]

-

Dihydrofolate Reductase (DHFR): This enzyme is crucial for regenerating tetrahydrofolate from dihydrofolate, a byproduct of the TYMS reaction. This regeneration is essential for subsequent rounds of dTMP synthesis.[8]

-

Serine Hydroxymethyltransferase (SHMT): SHMT produces the N⁵,N¹⁰-methylenetetrahydrofolate required by TYMS.[8]

Recent research has identified that de novo dTMP synthesis also occurs within mammalian mitochondria, a process previously thought to be confined to the cytoplasm and nucleus.[8] This mitochondrial pathway is essential for maintaining the integrity of mitochondrial DNA (mtDNA).[8]

// Nodes dUMP [label="dUMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH2THF [label="N⁵,N¹⁰-Methylene-THF", fillcolor="#FBBC05", fontcolor="#202124"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Serine [label="Serine", fillcolor="#FFFFFF", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges dUMP -> dTMP [label="Thymidylate Synthase (TYMS)", color="#202124"]; CH2THF -> DHF [style=dashed, color="#5F6368"]; DHF -> THF [label="Dihydrofolate Reductase (DHFR)", color="#202124"]; THF -> CH2THF [label="SHMT", color="#202124"]; Serine -> Glycine [style=dashed, color="#5F6368"];

The Salvage Pathway

The salvage pathway provides an alternative route for dTMP synthesis by recycling thymidine from the degradation of DNA.[11][17] This pathway is particularly important in cells that are not actively dividing or have limited de novo synthesis capacity.[11]

Key Enzymes and Reactions:

-

Thymidine Kinase (TK): This enzyme catalyzes the phosphorylation of thymidine to dTMP, using ATP as a phosphate (B84403) donor.[17][18] There are two main isozymes in humans: TK1, which is primarily active in the cytoplasm during the S phase of the cell cycle, and TK2, which is located in the mitochondria and is constitutively active.[9][19] Mutations in TK2 can lead to mitochondrial DNA depletion syndrome.[17]

The activity of the salvage pathway can be influenced by the availability of thymidine and the activity of the de novo pathway. For instance, inhibition of the de novo pathway can lead to an increased reliance on the salvage pathway.[20]

// Nodes Thymidine [label="Thymidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thymidine -> dTMP [label="Thymidine Kinase (TK1/TK2)", color="#202124"]; ATP -> ADP [style=dashed, color="#5F6368"];

Quantitative Data on Key Enzymes

The efficiency and regulation of thymidine nucleotide synthesis are governed by the kinetic properties of its key enzymes.

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Key Characteristics |

| Thymidylate Synthase (TYMS) | dUMP, N⁵,N¹⁰-methylenetetrahydrofolate | dTMP, Dihydrofolate | Cytoplasm, Nucleus, Mitochondria | Rate-limiting enzyme in the de novo pathway; a major target for anticancer drugs.[13] |

| Thymidine Kinase 1 (TK1) | Thymidine, ATP | dTMP, ADP | Cytoplasm | Cell cycle-regulated, with peak activity in the S phase.[9][19] |

| Thymidine Kinase 2 (TK2) | Thymidine, Deoxycytidine, ATP | dTMP, dCMP, ADP | Mitochondria | Constitutively expressed; crucial for mitochondrial DNA synthesis.[9][17] |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate, NADPH | Tetrahydrofolate, NADP⁺ | Cytoplasm, Mitochondria | Essential for regenerating the cofactor for TYMS.[8] |

Experimental Protocols

Thymidylate Synthase Activity Assay

This assay measures the conversion of dUMP to dTMP, often by monitoring the release of tritium (B154650) from [5-³H]dUMP.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 50 mM MgCl₂)

-

[5-³H]dUMP

-

N⁵,N¹⁰-methylenetetrahydrofolate

-

Activated charcoal suspension

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, cell lysate, and N⁵,N¹⁰-methylenetetrahydrofolate.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.

-

Centrifuge the mixture to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the released tritium, using a scintillation counter.

-

Calculate the enzyme activity based on the amount of tritium released over time.

// Nodes Start [label="Prepare Reaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Substrate [label="Add [5-³H]dUMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Add Activated Charcoal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Supernatant Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Enzyme Activity", fillcolor="#FFFFFF", fontcolor="#202124"];

Thymidine Kinase Activity Assay

This assay measures the phosphorylation of thymidine to dTMP, often using a radiolabeled substrate.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 5 mM ATP)

-

[³H]Thymidine

-

DEAE-cellulose paper discs

-

Wash buffers (e.g., 4 mM ammonium (B1175870) formate (B1220265), ethanol)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, cell lysate, and ATP.

-

Initiate the reaction by adding [³H]thymidine.

-

Incubate at 37°C for a defined period.

-

Spot a sample of the reaction mixture onto DEAE-cellulose paper discs.

-

Wash the discs with ammonium formate and ethanol (B145695) to remove unreacted [³H]thymidine.

-

Dry the discs and measure the retained radioactivity (representing [³H]dTMP) using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [³H]dTMP formed over time.

Therapeutic Implications

The critical role of thymidine nucleotide synthesis in DNA replication has made it a prime target for cancer therapy.[13][21] Drugs like 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) inhibit TYMS and DHFR, respectively, leading to a depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.[11][22][23]

Furthermore, the salvage pathway, particularly the activity of viral thymidine kinases, is exploited in antiviral therapies.[24] Certain antiviral drugs are nucleoside analogs that are specifically phosphorylated (and thus activated) by viral TK, but not by human TK, leading to selective toxicity in virus-infected cells.[24]

Conclusion

The synthesis of thymidine nucleotides is a fundamental process that is tightly regulated and compartmentalized within the cell. The interplay between the de novo and salvage pathways ensures a sufficient supply of dTTP for DNA replication and repair. Due to its central role in cell proliferation, this metabolic network remains a crucial area of research for the development of novel therapeutic strategies against cancer and viral infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxyribose - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 533-67-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. 2-Deoxy-D-Ribose CAS 533-67-5 2-Deoxy-D-Arabinose this compound - 2-Deoxy-D-Ribose and 533-67-5 [surest.en.made-in-china.com]

- 6. This compound Supplier | CAS 533-67-5 | AOBIOUS [aobious.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 12. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 15. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concerted versus Stepwise Mechanism in Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 18. merriam-webster.com [merriam-webster.com]

- 19. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thymidylate synthesis in a folate deprived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. researchgate.net [researchgate.net]

- 23. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]

The Genesis of Thyminose: A Technical Guide to its Prebiotic Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nucleic acids is a cornerstone in the study of the origin of life. While much focus has been placed on the components of RNA, the prebiotic synthesis of thymine, a key nucleobase of DNA, is of profound importance in understanding the transition from a putative RNA world to the DNA-based genetics of modern biology. This technical guide provides an in-depth exploration of the prebiotic chemistry leading to the formation of thymine, herein referred to as "Thyminose" in the context of its primordial origins. We will delve into the primary synthetic pathways, present quantitative data from key experiments, detail experimental protocols, and visualize the intricate chemical relationships that may have led to the abiotic emergence of this vital biomolecule.

Plausible Prebiotic Synthesis Pathways of this compound

Two primary pathways for the prebiotic synthesis of this compound have been extensively investigated: the formamide-based pathway involving the conversion of uracil (B121893) and a route originating from simpler precursors such as β-alanine and urea.

Formamide-Based Synthesis and the Uracil-to-Thyminose Transition

Formamide (B127407) (H₂NCHO) is considered a cornerstone of prebiotic chemistry due to its ability to serve as both a reactant and a solvent, and its capacity to produce all four nucleobases under plausible prebiotic conditions.[1][2] The synthesis of this compound in a formamide-rich environment is predominantly viewed as a modification of pre-existing uracil.

This conversion hinges on the methylation of uracil at the C-5 position. Key reagents in this process are formaldehyde (B43269) (CH₂O) and formic acid (HCOOH), which can be generated from the hydrolysis and disproportionation of formamide itself, even in the absence of specific catalysts.[3][4] The reaction is thought to proceed through a 5-hydroxymethyluracil (B14597) intermediate.[5][6] While the presence of mineral catalysts such as TiO₂ can facilitate the conversion of formamide to formaldehyde, studies have shown that the reaction can proceed thermally.[4]

The proposed mechanism for the formamide-mediated conversion of uracil to this compound is a critical pathway in prebiotic nucleobase chemistry.[7]

References

- 1. Thymine: a possible prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study [iris.cnr.it]

- 3. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study [mdpi.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. A possible prebiotic synthesis of thymine: uracil-formaldehyde-formic acid reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Thymine in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a pyrimidine (B1678525) nucleobase, is a fundamental component of deoxyribonucleic acid (DNA).[1] Its quantitative analysis in biological samples such as plasma, urine, and tissues is crucial for various research and clinical applications. These applications include the diagnosis and monitoring of genetic disorders like Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), studying inborn errors of pyrimidine metabolism, and pharmacokinetic studies of related therapeutic agents.[2][3][4] This document provides detailed application notes and protocols for the quantitative analysis of thymine and its metabolites in biological samples.

Analytical Methods Overview

Several analytical techniques are available for the quantification of thymine in biological matrices. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Commonly employed methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies on thymine analysis in biological samples, providing a comparative overview of method performance.

| Method | Analyte(s) | Biological Matrix | LLOQ | Linear Range | Reference |

| LC-MS/MS | Thymine, Dihydrothymine (B131461), β-ureidoisobutyric acid | Human Plasma | 5 µg/L | 2 - 500 µg/L | [4] |

| Thymine, Dihydrothymine, β-ureidoisobutyric acid | Human Urine | 10 µg/L | 2 - 500 µg/L | [4] | |

| Thymidine (B127349), 2'-deoxyuridine | Human Plasma | 10 ng/mL | 10 - 10,000 ng/mL | [2][6] | |

| Thymidine, 2'-deoxyuridine | Human Urine | 1 µg/mL | 1 - 50 µg/mL | [2][6] | |

| Colorimetric | Thymine | Human Urine | 3 ng/mL | 10 - 1200 ng/mL | [7] |

Table 1: Comparison of Lower Limits of Quantification (LLOQ) and Linear Ranges for Thymine and Related Analytes.

| Biological Matrix | Analyte | Concentration Range | Notes | Reference |

| Human Urine | Thymine | 46.6–101.2 ng/mL | Measured using a colorimetric method with gold nanoparticles. | [7] |

Table 2: Reported Concentrations of Thymine in Biological Samples.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: LC-MS/MS for the Quantification of Thymine and its Metabolites in Human Plasma and Urine

This protocol is adapted from a method for the simultaneous determination of thymine, dihydrothymine, and β-ureidoisobutyric acid.[4]

1. Sample Preparation: a. To 200 µL of plasma or diluted urine, add 1 mL of acetonitrile (B52724) containing the internal standard (deuterated-thymine).[4] b. Vortex the mixture to precipitate proteins.[4] c. Centrifuge the sample to pellet the precipitated proteins.[4] d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4] e. Reconstitute the residue in 150 µL of 0.1% (w/w) formic acid in water.[4]

2. Chromatographic Conditions:

-

Column: Waters Symmetry C8 (150 mm × 3.9 mm; 5 µm particle size)[4]

-

Mobile Phase A: 0.1% (w/w) formic acid in water[4]

-

Mobile Phase B: 15% (v/v) methanol (B129727) in acetonitrile[4]

-

Gradient Elution: A gradient elution program should be optimized to achieve separation of the analytes.

-

Flow Rate: As per instrument optimization.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[4]

-

MRM Transitions: [4]

-

Thymine (THY): m/z 127.1 → 110.0

-

Dihydrothymine (DHT): m/z 129.1 → 68.9

-

β-ureidoisobutyric acid (UIB): m/z 147.1 → 86.0

-

Deuterated-Thymine (Internal Standard): m/z 131.1 → 114.0

-

Protocol 2: HPLC-UV for the Quantification of Thymidine and Deoxyuridine

This protocol is based on methods used for the diagnosis of thymidine phosphorylase deficiency.[3]

1. Sample Preparation: a. Deproteinize plasma or urine samples by adding perchloric acid to a final concentration of 0.55 M.[3] b. Keep the mixture on ice for 5 minutes.[3] c. Centrifuge at 20,000 × g for 10 minutes.[3] d. The supernatant is ready for injection into the HPLC system.[3]

2. Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV absorbance at 267 nm.[3]

3. Quantification: a. Prepare a standard curve by serially diluting a stock solution of thymidine and deoxyuridine.[3] b. Plot the peak area against the concentration for each standard. c. Determine the concentration of the analytes in the samples by interpolating their peak areas from the standard curve.

Visualizations

Thymine Catabolism Pathway

The following diagram illustrates the catabolic pathway of thymine. Deficiencies in the enzymes of this pathway can lead to an accumulation of thymine and its metabolites.

Caption: Catabolic pathway of thymine.

General Workflow for LC-MS/MS Analysis

This diagram outlines the general experimental workflow for the quantitative analysis of thymine in biological samples using LC-MS/MS.

Caption: General workflow for LC-MS/MS analysis.

Concluding Remarks

The quantitative analysis of thymine in biological samples is a vital tool in both clinical diagnostics and biomedical research. The protocols and data presented here provide a comprehensive resource for researchers, scientists, and drug development professionals. The choice of analytical method should be carefully considered based on the specific requirements of the study. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

- 1. Thymine - Wikipedia [en.wikipedia.org]

- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of thymine and its sequential catabolites dihydrothymine and β-ureidoisobutyrate in human plasma and urine using liquid chromatography-tandem mass spectrometry with pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.csp.edu [digitalcommons.csp.edu]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Experimental and theoretical approaches for the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02627K [pubs.rsc.org]

Application Note: Quantification of Thyminose (2-Deoxy-D-Ribose) in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thyminose, also known as 2-deoxy-D-ribose, is a fundamental monosaccharide that constitutes the backbone of deoxyribonucleic acid (DNA). Its quantification in biological samples is crucial for various research areas, including metabolic studies, DNA damage assessment, and drug development. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and cell lysates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of this polar analyte, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix and ensure accurate quantification.

Materials:

-

Biological matrix (e.g., plasma, cell lysate)

-

Internal Standard (IS) solution (e.g., 2-deoxy-D-ribose-13C5)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

Centrifuge

Protocol: Protein Precipitation

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of the internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-